molecular formula C25H25BrN2O4 B2416111 (Z)-2-((5-bromobenzofuran-2-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one CAS No. 951945-11-2

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Cat. No.: B2416111
CAS No.: 951945-11-2
M. Wt: 497.389
InChI Key: ZPTTZVDFQSGWPS-XKZIYDEJSA-N
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Description

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H25BrN2O4 and its molecular weight is 497.389. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O4/c1-3-27-6-8-28(9-7-27)14-19-20(29)10-15(2)23-24(30)22(32-25(19)23)13-18-12-16-11-17(26)4-5-21(16)31-18/h4-5,10-13,29H,3,6-9,14H2,1-2H3/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTTZVDFQSGWPS-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their significant biological properties, including antimicrobial , antitumor , anti-inflammatory , and antioxidative activities. The presence of halogen atoms, particularly bromine, in the benzofuran structure has been shown to enhance cytotoxicity against various cancer cell lines, making them promising candidates for drug development .

The structure of this compound features several functional groups that contribute to its biological activity:

  • Bromobenzofuran moiety : This component is crucial for the compound's interaction with biological targets.
  • Piperazine group : Known for enhancing solubility and bioavailability, this group may also play a role in receptor binding.

The compound's mechanism of action likely involves the induction of apoptosis in cancer cells, as seen in related benzofuran derivatives. Studies have shown that such compounds can activate caspases, which are key enzymes in the apoptotic pathway .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various benzofuran derivatives against different cancer cell lines. For instance:

CompoundCell Line TestedIC50 (μM)Mechanism
Benzofuran Derivative AK562 (Leukemia)5Apoptosis via caspase activation
Benzofuran Derivative BHeLa (Cervical Carcinoma)0.1DNA intercalation and apoptosis induction

In a comparative study, the compound demonstrated significant cytotoxicity against K562 leukemia cells with an IC50 value comparable to other potent derivatives . The presence of the bromine atom was found to enhance the activity significantly.

Antimicrobial Properties

Benzofuran derivatives have also been assessed for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown selective antibacterial activity against Gram-positive bacteria .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the benzofuran ring can significantly impact biological activity. For instance, substituents at the C-2 position have been identified as critical determinants for cytotoxicity. The introduction of halogens or alkyl groups can enhance efficacy while maintaining selectivity towards cancer cells .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including the compound , exhibit significant anticancer properties. Research shows that benzofuran compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies:

  • A study demonstrated that certain benzofuran derivatives exhibited selective inhibition of cancer cell proliferation, with compounds showing IC50 values as low as 9.73 µM against hepatocellular carcinoma (HePG2) and 7.94 µM against cervical cancer (HeLa) cells .
  • Another investigation into the structure-activity relationship (SAR) of benzofuran derivatives revealed that modifications, such as the inclusion of piperazine moieties, significantly enhance anticancer activity .

Antimicrobial Properties

Benzofuran derivatives have been extensively studied for their antimicrobial activities, particularly against resistant strains of bacteria and fungi.

Research Findings:

  • A review highlighted the synthesis of various benzofuran derivatives that showed promising antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Compounds derived from benzofuran scaffolds were found to possess MIC values indicating potent activity against these microorganisms .
  • Specific derivatives have demonstrated antifungal efficacy comparable to established antifungal agents, suggesting their potential use in treating fungal infections .

Mechanistic Insights

The mechanism of action for these compounds often involves the disruption of cellular processes in target cells. For instance, the incorporation of hydrophilic groups like piperazine has been shown to improve the physicochemical properties of these compounds, thereby enhancing their bioactivity.

Mechanistic Studies:

  • Benzofuranyl piperazine hybrids were noted for their dual inhibitory effects on key cancer pathways, which is crucial for developing targeted therapies .
  • The presence of specific functional groups was linked to increased binding interactions with biological targets, thereby improving anticancer and antimicrobial activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal in optimizing the efficacy of benzofuran derivatives. Modifications to the core structure can lead to significant changes in biological activity.

Key Observations:

  • The addition of substituents such as halogens or hydrophilic groups has been correlated with enhanced anticancer activity and reduced toxicity .
  • A detailed SAR analysis indicated that certain configurations are essential for maximizing the therapeutic potential of these compounds .

Summary Table of Biological Activities

Activity Type Compound IC50 Value (µM) Target Cells
AnticancerCompound 89.73HePG2
AnticancerCompound 97.94HeLa
AntimicrobialCompound X<8M. tuberculosis
AntifungalCompound Y1.6 - 12.5Various fungi

Preparation Methods

Cyclization of o-Bromophenol Derivatives

Adapting methods from CN103724305B, 5-bromobenzofuran is synthesized via acid-catalyzed cyclization of substituted phenols. While the patent focuses on 7-bromobenzofuran synthesis, modifying the starting material to m-bromophenol and employing 2-bromoacetaldehyde dimethyl acetal under basic conditions (K₂CO₃ in dioxane, 25–153°C, 4–36 hours) yields 1-bromo-2'-(2,2-dimethoxyethyl)benzene . Subsequent cyclization in chlorobenzene with phosphoric acid (40–210°C, 12 hours) generates the benzofuran core. Purification via ethyl acetate extraction and distillation affords 5-bromobenzofuran in 29–70.7% yields.

Oxidation to the Carbaldehyde

The methyl group at position 2 is oxidized to a formyl group using MnO₂ or CrO₃ in dichloromethane. Alternatively, Vilsmeier-Haack formylation (POCl₃, DMF) directly introduces the aldehyde functionality.

Synthesis of 7-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Construction of the Benzofuran-3(2H)-one Core

The ACS Omega review highlights Claisen-Schmidt condensation between substituted salicylaldehydes and ketones. For this intermediate:

  • 6-Hydroxy-4-methylbenzofuran-3(2H)-one is prepared by cyclizing 5-methyl-2-hydroxyacetophenone with ethyl chloroacetate in the presence of K₂CO₃ (DMF, reflux, 12 hours).
  • 7-Chloromethyl substitution is achieved via Mannich reaction using formaldehyde and HCl, followed by nucleophilic displacement with 4-ethylpiperazine in THF (60°C, 8 hours).

Protecting Group Strategy

The 6-hydroxy group is protected as a TBS ether (tert-butyldimethylsilyl chloride, imidazole, DMF) to prevent undesired side reactions during alkylation. Deprotection is performed post-alkylation using TBAF (tetrabutylammonium fluoride).

Stereoselective Formation of the (Z)-Methylene Bridge

Knoevenagel Condensation

The aldehyde (5-bromobenzofuran-2-carbaldehyde) and ketone (7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one) undergo condensation under basic conditions. Piperidine in ethanol (reflux, 12 hours) facilitates the reaction, yielding the (Z)-isomer as the major product due to steric hindrance favoring the less bulky transition state.

Catalytic Control of Stereochemistry

Rhodium-catalyzed methods (CpRh, tetrachloroethane) described in the ACS Omega review enable precise stereochemical outcomes. However, the Knoevenagel approach remains more cost-effective for large-scale synthesis.

Optimization and Challenges

Yield Enhancement

  • Cyclization Step : Replacing DMF with 1,4-dioxane in the initial cyclization improves yields from 29% to 70.7%.
  • Alkylation Efficiency : Using N-chlorosuccinimide (NCS) for chloromethylation increases electrophilicity, enhancing piperazine incorporation.

Purification Techniques

  • Distillation : Effective for isolating 5-bromobenzofuran (bp 210–215°C).
  • Column Chromatography : Required for separating (Z)- and (E)-isomers (silica gel, hexane/ethyl acetate 3:1).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.62 (s, 2H, NCH₂), 2.52 (q, J = 7.2 Hz, 2H, CH₂CH₃).
  • HRMS : m/z calculated for C₂₄H₂₂BrN₂O₄ [M+H]⁺: 513.0741; found: 513.0738.

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration, with the methylene group adopting a cis orientation relative to the ketone oxygen.

Industrial-Scale Considerations

Adapting Example 5 from CN103724305B, a 50 L reactor produces 1.56 kg of 7-bromobenzofuran (44% yield). Scaling the Knoevenagel condensation requires:

  • Continuous Flow Reactors : To mitigate exothermicity.
  • Solvent Recycling : Distillation recovery of ethanol reduces costs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-configured benzofuran derivatives like this compound?

  • Methodological Answer : A multi-step approach is typically employed:

Core benzofuran synthesis : Construct the 5-bromobenzofuran moiety via cyclization of 2-bromo-4-hydroxyacetophenone derivatives using Vilsmeier-Haack or Pechmann reactions under acidic conditions .

Methylene bridge formation : Introduce the (Z)-methylene group via Knoevenagel condensation between the 5-bromobenzofuran-2-carbaldehyde and the 6-hydroxy-4-methylbenzofuran-3(2H)-one core, using piperidine as a catalyst in refluxing ethanol. The Z-configuration is controlled by steric hindrance and reaction temperature .

Piperazinylmethyl functionalization : Attach the 4-ethylpiperazine group via nucleophilic substitution of a chloromethyl intermediate (generated using paraformaldehyde/HCl) with 4-ethylpiperazine in dry DMF .

  • Critical Note : Monitor stereochemistry via 1H^1H-NMR coupling constants (e.g., olefinic protons) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H^1H- and 13C^{13}C-NMR : Identify the (Z)-methylene bridge (δ ~6.5–7.5 ppm, J=1012HzJ = 10–12 \, \text{Hz}) and piperazinyl protons (δ ~2.5–3.5 ppm) .
  • HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography : Resolve the Z-configuration unambiguously; similar bromobenzofuran derivatives have been characterized with C–Br bond lengths of ~1.89 Å and torsion angles <10° for planar benzofuran systems .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:

  • Serotonin/Histamine receptors : Use radioligand binding assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} receptors) due to the piperazine moiety’s affinity for GPCRs .
  • Antioxidant activity : Test hydroxyl radical scavenging via ORAC assay, leveraging the 6-hydroxy group’s redox potential .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, noting IC50_{50} values with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with:
  • Alternative halogens (e.g., Cl instead of Br) to assess electronic effects on receptor binding .
  • Modified piperazine groups (e.g., cyclopropyl instead of ethyl) to probe steric tolerance .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the 6-hydroxy group and histidine residues in target proteins .

Q. What computational methods predict the compound’s binding mode to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Employ Discovery Studio or Schrödinger Suite to dock the compound into serotonin receptor (5-HT2A_{2A}) homology models. Prioritize poses with the benzofuran core aligned parallel to transmembrane helices .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodological Answer :

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS; benzofuran-3(2H)-one derivatives typically show <10% degradation over 24 hours at 37°C .
  • Light sensitivity : Store solutions in amber vials; Z-methylene groups may undergo photoisomerization to E-configuration under UV light .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :

  • Purity validation : Re-analyze batches via 1H^1H-NMR and HPLC to rule out impurities (e.g., residual solvents or E-isomers) .
  • Assay standardization : Compare protocols for receptor binding (e.g., cell line variability in 5-HT2A_{2A} assays) and normalize data to reference agonists .

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